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Compound of Interest

Compound Name: 5-Nitrothiophene-3-carbaldehyde

Cat. No.: B1360311

Abstract: This technical guide provides a summary of available spectroscopic data for 5-
Nitrothiophene-3-carbaldehyde (CAS No. 75428-45-4). Due to the limited availability of
public domain spectroscopic data for this specific isomer, this document also includes a
comparative analysis of the well-characterized isomer, 5-Nitrothiophene-2-carbaldehyde. The
guide presents available data in structured tables and outlines generalized experimental
protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR)
Spectroscopy, and Mass Spectrometry (MS). A workflow for the spectroscopic analysis of
organic compounds is also provided.

Introduction

5-Nitrothiophene-3-carbaldehyde is a nitroaromatic organic compound containing a
thiophene ring substituted with a nitro group and a formyl (aldehyde) group. Its chemical
structure is of interest to researchers in medicinal chemistry and materials science.
Spectroscopic analysis is critical for confirming the identity, purity, and structure of such
molecules. This guide aims to consolidate the available spectroscopic information for this
compound.

While 5-Nitrothiophene-3-carbaldehyde is commercially available, comprehensive
experimental spectra (specifically NMR and Mass Spectrometry) are not widely published. The
PubChem database contains an experimental FTIR spectrum.[1] To provide a more complete
resource, this guide also presents the extensive spectroscopic data available for the closely
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related isomer, 5-Nitrothiophene-2-carbaldehyde. This comparative data can serve as a
valuable reference for researchers working with substituted nitrothiophenes.

Spectroscopic Data of 5-Nitrothiophene-3-

carbaldehyde
Infrared (IR) Spectroscopy

An FTIR spectrum for 5-Nitrothiophene-3-carbaldehyde is available from the Bio-Rad
Laboratories database, sourced from an Alfa Aesar sample.[1] The key absorption bands are
summarized below.

Wavenumber (cm—?) Functional Group Assignment
~2850, ~2750 C-H stretch (aldehyde)

~1720 C=0 stretch (aldehyde)
~1600-1475 C=C stretch (aromatic)

~1550, ~1350 N=0 stretch (nitro group)
~1300-1000 C-O stretch

Note: The exact peak positions are interpreted from the spectral data and typical absorption
frequency ranges for the respective functional groups.

Comparative Spectroscopic Data: 5-Nitrothiophene-
2-carbaldehyde

The following data for the isomer 5-Nitrothiophene-2-carbaldehyde (CAS No. 4521-33-9) is
provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data (Solvent: DMSO-ds)
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Chemical Shift (8) ppm Multiplicity Assighment

Data not available in search

results

Note: While *H NMR spectra for this compound are mentioned in various sources, specific,
tabulated chemical shift data was not found in the provided search results.

13C NMR Data

Chemical Shift (8) ppm Assighment

Data not available in search results

Note: Specific, tabulated 13C NMR data was not found in the provided search results.

Infrared (IR) Spectroscopy

The NIST WebBook provides a gas-phase IR spectrum for 5-Nitrothiophene-2-aldehyde.[2]
SpectraBase also lists an ATR-IR spectrum.[3] Key absorptions are consistent with the
expected functional groups.

Wavenumber (cm~?) Functional Group Assignment
~3100 C-H stretch (aromatic)

~1680 C=0 stretch (aldehyde)

~1540, ~1340 N=0 stretch (nitro group)

~1450 C=C stretch (aromatic)

Mass Spectrometry (MS)

The molecular weight of 5-Nitrothiophene-2-carbaldehyde is 157.15 g/mol .[4] A mass spectrum
is available on SpectraBase, typically acquired via Gas Chromatography-Mass Spectrometry
(GC-MS).[3]
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miz Interpretation

157 Molecular ion [M]*

127 [M-NOJ*

111 [M-NO2]*

83 Thiophene ring fragment

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of nitrothiophene

compounds.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube. Ensure
the sample is fully dissolved.

Instrument Setup: Use a spectrometer operating at a frequency of 300 MHz or higher for *H
NMR.

Data Acquisition: Acquire 'H NMR spectra with a sufficient number of scans to achieve a
good signal-to-noise ratio. A standard spectral width of -2 to 12 ppm is typically used. For 13C
NMR, a wider spectral width (e.g., 0-200 ppm) and a larger number of scans are required
due to the lower natural abundance of the 13C isotope.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, followed by phase and baseline correction. Chemical shifts are referenced to the
residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, place a small

amount of the solid powder sample directly onto the ATR crystal. Apply pressure using the
anvil to ensure good contact.
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Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of
dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a
hydraulic press.

Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample
compartment. Record a background spectrum of the empty accessory first. Then, record the
sample spectrum, typically in the range of 4000 to 400 cm™1.

Data Processing: The final spectrum is presented as percent transmittance or absorbance
versus wavenumber (cm~1).

Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile
organic solvent such as dichloromethane or ethyl acetate.

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer. An electron
ionization (EI) source is commonly used for this type of molecule.

Data Acquisition: Inject a small volume (e.g., 1 pL) of the solution into the GC inlet. The
compound will be vaporized, separated on the GC column, and then enter the MS detector.
The mass spectrometer scans a predefined mass-to-charge (m/z) range (e.g., 40-400 amu).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragmentation patterns.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic

compound using multiple spectroscopic techniques.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitrothiophene-3-carbaldehyde-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

